molecular formula C12H16ClN3 B6224645 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride CAS No. 2763759-22-2

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride

Katalognummer B6224645
CAS-Nummer: 2763759-22-2
Molekulargewicht: 237.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride, also known as “DMBD-HCl”, is a synthetic compound of the benzodiazole family that has been studied for its potential applications in various scientific research fields. DMBD-HCl is a stable and soluble compound that has a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

DMBD-HCl has been studied for its potential applications in various scientific research fields. In particular, it has been used as a synthetic intermediate in the synthesis of other compounds, such as benzodiazepines and other drugs. It has also been used as a tool to study the structure-activity relationships of benzodiazepines. Additionally, DMBD-HCl has been studied for its potential use in the development of new drugs for the treatment of anxiety, depression, and other mental health conditions.

Wirkmechanismus

The mechanism of action of DMBD-HCl is not yet fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety and other mental health conditions. Additionally, DMBD-HCl has been shown to modulate the activity of other neurotransmitters, such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
DMBD-HCl has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of other drugs, such as benzodiazepines. Additionally, it has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Furthermore, DMBD-HCl has been shown to have anxiolytic and antidepressant effects in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

DMBD-HCl has a number of advantages and limitations for lab experiments. On the one hand, it is a stable and soluble compound, which makes it easy to work with in a laboratory setting. Additionally, it is relatively inexpensive and can be easily synthesized. On the other hand, it has a relatively low solubility in organic solvents, which can make it difficult to work with in certain experiments. Additionally, it has a relatively short shelf life, which can limit its usefulness in long-term experiments.

Zukünftige Richtungen

There are a number of potential future directions for the research and development of DMBD-HCl. For example, further research is needed to understand the full mechanism of action of the compound and its potential therapeutic applications. Additionally, further research is needed to understand the biochemical and physiological effects of the compound and its potential therapeutic uses. Furthermore, further research is needed to develop more efficient and cost-effective synthetic methods for the production of DMBD-HCl. Finally, further research is needed to explore the potential of DMBD-HCl as a tool for the development of new drugs for the treatment of anxiety, depression, and other mental health conditions.

Synthesemethoden

The synthesis of DMBD-HCl involves the reaction of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine and hydrochloric acid. This reaction is typically carried out in aqueous solution at room temperature and produces a white solid that is soluble in water. The purity of the product can be determined using thin-layer chromatography.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride' involves the reaction of 4,6-dimethyl-1H-1,3-benzodiazole with cyclopropanol followed by the reduction of the resulting cyclopropanol derivative to form the desired amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4,6-dimethyl-1H-1,3-benzodiazole", "cyclopropanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4,6-dimethyl-1H-1,3-benzodiazole is reacted with cyclopropanol in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the cyclopropanol derivative.", "Step 2: The cyclopropanol derivative is then reduced using sodium borohydride in methanol to form the desired amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound." ] }

CAS-Nummer

2763759-22-2

Produktname

1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride

Molekularformel

C12H16ClN3

Molekulargewicht

237.7

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.